molecular formula C22H16ClNO3S B2944892 (Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline CAS No. 2035018-11-0

(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline

Cat. No.: B2944892
CAS No.: 2035018-11-0
M. Wt: 409.88
InChI Key: UXMRAHHNXRZRGV-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound belongs to the class of azomethine derivatives, which are known for their diverse biological and pharmacological activities.

Scientific Research Applications

Antimicrobial Agents

A study conducted by Bairagi, Bhosale, and Deodhar (2009) described the synthesis of Schiff bases from 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde and different anilines, which were evaluated for antimicrobial activity. Although not directly mentioning “(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline,” this research provides insight into the antimicrobial potential of similar chromene-based compounds. The compound labeled as 3C showed significant activity against both gram-positive and gram-negative bacteria and fungi with an MIC of 15 μg/mL, indicating the potential of chromene derivatives in antimicrobial applications (Bairagi, Bhosale, & Deodhar, 2009).

Photocatalytic Degradation

Iazdani and Nezamzadeh-Ejhieh (2021) investigated the photocatalytic degradation of an aromatic amine, highlighting the environmental applications of similar compounds in removing pollutants. Their study utilized ZnO supported on clinoptilolite nanoparticles for the photodegradation of 2,4-dichloroaniline, demonstrating enhanced photocatalytic activity. This research indicates the potential of using metal oxide-supported catalysts for the efficient degradation of environmental pollutants, including aromatic amines (Iazdani & Nezamzadeh-Ejhieh, 2021).

Corrosion Inhibition

Daoud et al. (2014) synthesized a Schiff base acting as a corrosion inhibitor on mild steel in acidic conditions. The study suggests that compounds with anilines and thiophene Schiff base structures can offer efficient protection against corrosion, with the inhibition efficiency increasing with concentration. This research highlights the potential application of specific aniline derivatives in protecting metals from corrosion, pertinent to industrial maintenance (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Electrochemistry and Photophysical Studies

Yu et al. (2015) synthesized triarylamine-containing Zn(II) diimine bis-thiolate complexes, which exhibited intense emissions in solution. This study provides insights into the photophysical properties of compounds containing aniline derivatives, with potential applications in optoelectronics and sensors. The emission properties were tunable by varying donor or acceptor moieties, indicating the versatility of aniline-containing compounds in material science (Yu, Au, Tsang, Chan, & Yam, 2015).

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S/c1-15-9-11-19(12-10-15)28(25,26)21-13-16-5-2-3-8-20(16)27-22(21)24-18-7-4-6-17(23)14-18/h2-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMRAHHNXRZRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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